molecular formula C13H17BrFN B1382275 1-(4-Bromo-3-fluorobenzyl)-4-methylpiperidine CAS No. 1704095-76-0

1-(4-Bromo-3-fluorobenzyl)-4-methylpiperidine

Cat. No.: B1382275
CAS No.: 1704095-76-0
M. Wt: 286.18 g/mol
InChI Key: WLKRVQVQPLKZOF-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorobenzyl)-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a 4-bromo-3-fluorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorobenzyl)-4-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzyl bromide and 4-methylpiperidine.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

    Procedure: The 4-bromo-3-fluorobenzyl bromide is added to a solution of 4-methylpiperidine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorobenzyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different derivatives, such as alcohols, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include ketones and aldehydes.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

1-(4-Bromo-3-fluorobenzyl)-4-methylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Fluorobenzyl bromide
  • 4-Bromo-3-fluorobenzyl bromide
  • 4-Methylbenzyl bromide

Comparison: 1-(4-Bromo-3-fluorobenzyl)-4-methylpiperidine is unique due to the presence of both bromine and fluorine atoms on the benzyl group, combined with a piperidine ring. This combination imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-2-3-12(14)13(15)8-11/h2-3,8,10H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKRVQVQPLKZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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